
2-(Chloromethyl)-1-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloromethyl group and a fluorine atom attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-fluoronaphthalene typically involves the chloromethylation of 1-fluoronaphthalene. This can be achieved through the reaction of 1-fluoronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring of 1-fluoronaphthalene to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-1-fluoronaphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to specific positions on the naphthalene ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under controlled conditions to achieve selective substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.
Major Products Formed
Nucleophilic Substitution: Products such as azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Products such as nitro, sulfonic acid, and halogenated derivatives.
Oxidation and Reduction: Products such as carboxylic acids and hydrocarbons.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1-fluoronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-1-fluoronaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, influences the electronic distribution in the naphthalene ring, thereby affecting the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-1-bromonaphthalene
- 2-(Chloromethyl)-1-iodonaphthalene
- 2-(Chloromethyl)-1-chloronaphthalene
Uniqueness
2-(Chloromethyl)-1-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it different from its halogenated analogs.
Propiedades
Fórmula molecular |
C11H8ClF |
|---|---|
Peso molecular |
194.63 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C11H8ClF/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 |
Clave InChI |
VLMXWCNPTWTTIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11903399.png)

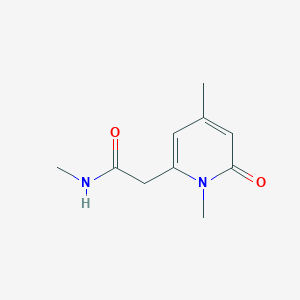
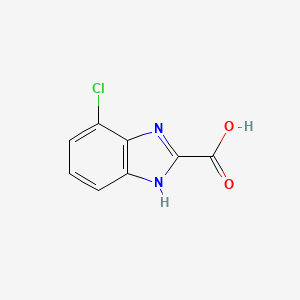

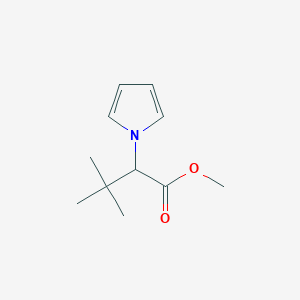
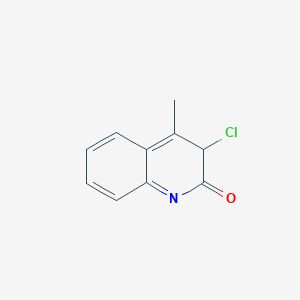

![Octahydrospiro[indene-1,4'-piperidine]](/img/structure/B11903434.png)
![Spiro[cyclopropane-1,9'-fluorene]](/img/structure/B11903436.png)
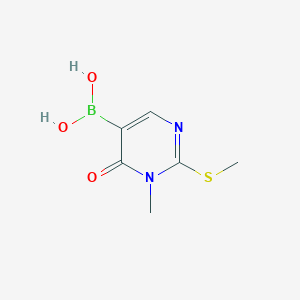
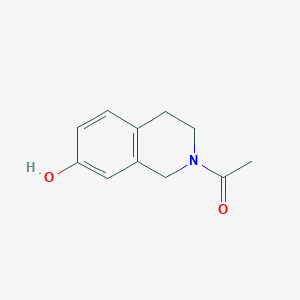

![(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11903473.png)
